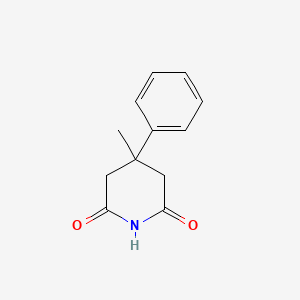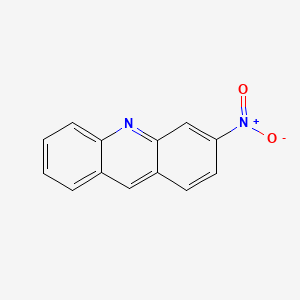
3-Nitroacridine
Übersicht
Beschreibung
3-Nitroacridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Synthesis Analysis
The synthesis of acridine derivatives, including 3-Nitroacridine, has been a subject of interest in recent years . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis
The molecular structure of 3-Nitroacridine, like other acridine derivatives, is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Wissenschaftliche Forschungsanwendungen
1. Hypoxia-Selective Antitumor Agents
3-Nitroacridine derivatives, like nitracrine, have been studied for their selective cytotoxicity to hypoxic tumor cells in culture. These compounds undergo reductive metabolism, making them potential candidates for targeting hypoxic environments within tumors. Research has explored various derivatives to improve their reduction potentials and enhance their hypoxia-selective toxicity, although the relationship between their reduction potential and cytotoxic potency is complex (Wilson, Anderson, & Denny, 1989).
2. Reductive Metabolism and Hypoxia-Selective Toxicity
Studies on 1-nitroacridine nitracrine, a hypoxia-selective cytotoxic agent in culture, reveal its limited activity against hypoxic tumor cells in vivo. The metabolism of nitracrine has been investigated in various cellular models and animals, indicating that metabolic activation does not strongly depend on oxygen concentration. This highlights the challenge in developing nitroacridines with practical hypoxic selectivity for in vivo applications (Wilson et al., 1986).
3. DNA Binding and Antitumor Activity
1-Nitroacridines show potential as antitumor agents due to their ability to form covalent interstrand DNA cross-links. The potency of these cross-links seems to be a primary determinant of their biological activity, both in vivo and in vitro. This suggests that the mode of action of these drugs is closely linked to their interaction with DNA (Pawlak, Pawlak, & Konopa, 1984).
4. Radiosensitization of Mammalian Cells
Nitroacridines, including nitracrine, act as radiosensitizers, enhancing the sensitivity of hypoxic cells to radiation. The sensitization potency varies across different nitroacridine derivatives, indicating a potential application in radiation therapy for cancer treatment. The extent of radiosensitization correlates with the drug's ability to intercalate into DNA and its electron affinity (Roberts et al., 1990).
5. DNA-target Anticancer Agents
Recent studies on novel 3-nitroacridine-based derivatives demonstrate their effectiveness in binding to DNA and inducing apoptosis in cancer cells, particularly in breast cancer. These compounds show promise in cancer therapy, with their activity hinging on DNA interaction and cell cycle arrest (Zhou et al., 2018).
6. Mutagenic and Recombinogenic Effects
Investigations into the mutagenic and recombinogenic effects of nitracrine analogs in yeast models reveal their potential to enhance the frequency of genetic aberrations. This characteristic underscores the need for cautious application and thorough evaluation of these compounds in therapeutic contexts (Ferguson & Turner, 1987).
7. RNA Activation and Hydrolysis
Acridine-modified oligodeoxynucleotides, including nitroacridine derivatives, have been used to selectively activate and hydrolyze RNA in the presence of metal ions. This property opens avenues for targeted RNA-based therapies and studies in molecular biology (Kuzuya et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of 3-Nitroacridine analogues as autophagy inducers is not only likely to be a potential strategy for cancer therapy, but it will also facilitate a better understanding of the complicated roles of autophagy in normal physiology and pathophysiology . More research is needed to optimize acridine derivatives for localizing at disease sites .
Eigenschaften
IUPAC Name |
3-nitroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIRHQARVLSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162069 | |
| Record name | Acridine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroacridine | |
CAS RN |
14251-96-8 | |
| Record name | Acridine, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



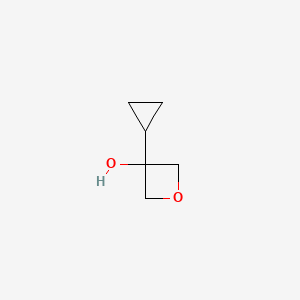
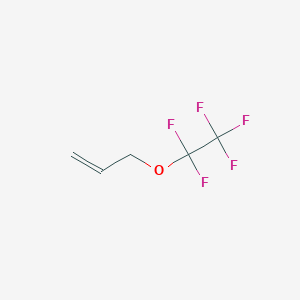

![(2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, trifluoroacetic acid](/img/structure/B3047518.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B3047520.png)
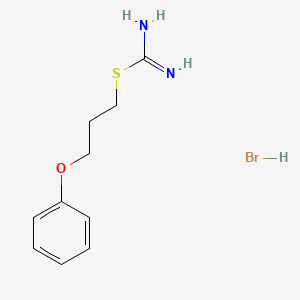


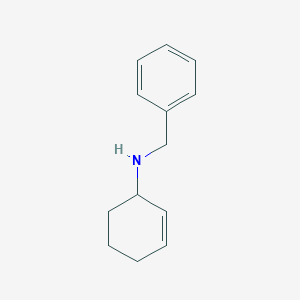
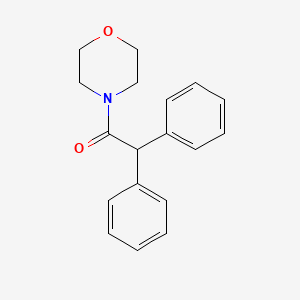

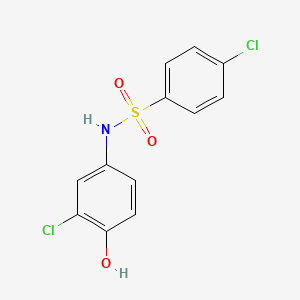
![4-Azaspiro[2.4]heptane hydrochloride](/img/structure/B3047532.png)
